molecular formula C14H20N2O4S B2463045 N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)propane-1-sulfonamide CAS No. 941872-26-0

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)propane-1-sulfonamide

Cat. No.: B2463045
CAS No.: 941872-26-0
M. Wt: 312.38
InChI Key: SERNRLKZESJVDK-UHFFFAOYSA-N
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Description

“N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)propane-1-sulfonamide” is a chemical compound that belongs to the class of organic compounds known as phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the pyrrolidine-2-one scaffold, a structural feature recurrent in antitumor agents, was synthesized by the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Proton Exchange Membranes for Fuel Cells

Researchers have synthesized comb-shaped poly(arylene ether sulfone)s containing sulfonated side-chain grafting units to enhance proton exchange membranes' performance in fuel cells. The copolymerization process involves a conventional aromatic nucleophilic substitution, which includes a methoxy group subsequently converted to a reactive hydroxyl group. This method facilitates the grafting of sulfonated side chains to produce sulfonated poly(arylene ether sulfone) copolymers characterized by high proton conductivity, showcasing their potential in polyelectrolyte membrane materials for fuel cell applications (Kim, Robertson, & Guiver, 2008).

Polymorph Control in Pharmaceutical Compounds

In the pharmaceutical industry, controlling a compound's polymorphic forms is crucial for ensuring the efficacy and stability of the final product. Studies on ASP3026, a novel and selective inhibitor of the fusion protein EML4-ALK, have identified multiple polymorphs. Investigations into the crystallization process parameters have led to methods for selectively obtaining the most stable polymorph through temperature control, highlighting the importance of understanding the relationship between polymorphs and solution structures before nucleation. This research aids in the design of solid formulations with optimized stability and efficacy (Takeguchi et al., 2015).

Synthesis and Evaluation of Antimicrobial Compounds

The synthesis of novel sulfonate derivatives featuring heterocyclic molecules aims to improve water solubility and confer anionic character. These compounds, including pyridinium, quinolinium, and isoquinolinium sulfonates, have been evaluated for their antimicrobial and antifungal activities. Research indicates that specific compounds exhibit high activity against various bacteria and fungi, emphasizing the role of sulfonamide derivatives in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

Cross-Coupling Reactions in Organic Synthesis

The development of methods for synthesizing N-(3-pyridinyl)-substituted secondary and tertiary sulfonamides via cross-coupling reactions of 3-bromopyridine with various sulfonamides has significant implications for organic synthesis. These reactions, catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione, enable the efficient production of compounds with potential applications in pharmaceuticals and materials science, demonstrating the versatility of sulfonamide derivatives in organic synthesis (Han, 2010).

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-3-9-21(18,19)15-11-6-7-13(20-2)12(10-11)16-8-4-5-14(16)17/h6-7,10,15H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERNRLKZESJVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC(=C(C=C1)OC)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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